molecular formula C8H5Cl3O3 B2702046 Methyl 2,3,5-trichloro-6-hydroxybenzoate CAS No. 111217-18-6

Methyl 2,3,5-trichloro-6-hydroxybenzoate

Cat. No.: B2702046
CAS No.: 111217-18-6
M. Wt: 255.48
InChI Key: HFKRDBIRHHPUOM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 2,3,5-trichloro-6-hydroxybenzoate is a chemical compound with the molecular formula C8H5Cl3O3 . It has a molecular weight of 255.48 . The compound is typically stored at room temperature .


Molecular Structure Analysis

The InChI code for this compound is 1S/C8H5Cl3O3/c1-14-8(13)5-6(11)3(9)2-4(10)7(5)12/h2,12H,1H3 . This compound contains a total of 19 bonds, including 14 non-H bonds, 7 multiple bonds, 2 rotatable bonds, 1 double bond, 6 aromatic bonds, 1 six-membered ring, 1 aromatic ester, and 1 aromatic hydroxyl .


Physical And Chemical Properties Analysis

This compound is a powder that is stored at room temperature . It has a molecular weight of 255.48 .

Scientific Research Applications

Occurrence and Environmental Fate

  • Parabens, including derivatives similar to Methyl 2,3,5-trichloro-6-hydroxybenzoate, are widely used as preservatives in foodstuffs, cosmetics, and pharmaceuticals. Their presence in aquatic environments has raised concerns due to their potential endocrine-disrupting effects. Despite wastewater treatments effectively reducing paraben concentrations, they persist in the environment, including surface waters and sediments, due to continuous discharge. Chlorinated derivatives of parabens have been detected in various water sources, indicating their potential transformation and stability in aquatic systems (Haman, Dauchy, Rosin, & Munoz, 2015).

Toxicity and Human Health Risk

  • Methyl paraben, a compound structurally similar to this compound, has been extensively studied for its safety profile. It is found to be non-toxic through oral and parenteral routes and does not accumulate in the body. Despite its practical non-toxic nature, some studies have reported sensitization and allergic reactions in individuals exposed to parabens, though such reactions are generally associated with damaged or broken skin. The need for further investigation into the allergenicity of ingested parabens remains (Soni, Taylor, Greenberg, & Burdock, 2002).

Potential for Endocrine Disruption

  • Research on paraben esters, compounds related to this compound, has highlighted their endocrine toxicity, absorption, and human exposure risks. Studies suggest that parabens, due to their estrogenic and genotoxic activities, could potentially interfere with human health, particularly concerning breast cancer incidence, reproductive functions, and the development of malignant melanoma. The need for comprehensive evaluations to understand the full spectrum of health risks associated with parabens and similar compounds is emphasized (Darbre & Harvey, 2008).

Analytical Detection and Environmental Monitoring

  • The analytical determination of antioxidants, which can be applied to study compounds like this compound, involves various methodologies including spectrophotometry and electrochemical sensors. These techniques are crucial for assessing the antioxidant activity and potentially monitoring the presence and degradation products of such compounds in environmental samples (Munteanu & Apetrei, 2021).

Safety and Hazards

This compound is associated with certain hazards. It has been assigned the GHS07 pictogram and the signal word "Warning" . Hazard statements include H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . Precautionary measures include avoiding contact with skin, eyes, or clothing, and avoiding ingestion and inhalation .

Properties

IUPAC Name

methyl 2,3,5-trichloro-6-hydroxybenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5Cl3O3/c1-14-8(13)5-6(11)3(9)2-4(10)7(5)12/h2,12H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFKRDBIRHHPUOM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C(=CC(=C1Cl)Cl)Cl)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5Cl3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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